- Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors, RSC Advances, 2016, 6(115), 114879-114888

Cas no 97-51-8 (5-Nitrosalicylaldehyde)

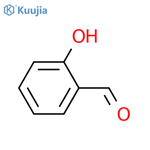

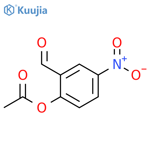

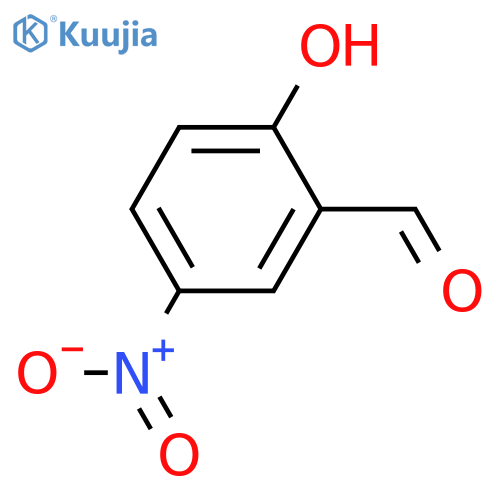

5-Nitrosalicylaldehyde structure

Produktname:5-Nitrosalicylaldehyde

5-Nitrosalicylaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Hydroxy-5-nitrobenzaldehyde

- 5-NITROSALICALDEHYDE

- AKOS 90780

- BENZALDEHYDE, 2-HYDROXY-5-NITRO-

- TIMTEC-BB SBB003885

- 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)

- 2-hydroxy-5-nitro-benzaldehyd

- 5-nitro-salicylaldehyd

- -Nitro-2-hydroxybenzaldehyde

- Salicylaldehyde, 5-nitro-

- 5-Nitrosalicylaldehdye

- 5-Nitrosalicyaldehyde

- 2-NITROSALICYLALDEHYDE

- 5-NITROSOSALICYLALDEHYDE

- 5-NITROSALICLALDEHYDE

- Hydroxy-5-nitrobenzaldehyde,

- 5-Nitrosalicylaldehyde

- 5-Nitrosalicylaldehy

- 5NSA

- 2-HYDROXY 5-NITROBENZALDEHYDE

- 2-Hydroxy-5-nitrobenzaldehyde (ACI)

- Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)

- 2-Formyl-4-nitrophenol

- 2-Hydroxy-5-nitrobenzaldehye

- 5-Nitro-2-hydroxybenzaldehyde

- 5-Nitrosalicylaladhyde

- 6-Hydroxy-3-nitrobenzaldehyde

- NSC 881

- NSC 97387

- 2-Hydroxy-5-nitrobenzaldehyde,98%

- UNII-ZJ6GGT3K66

- 2-Hydroxy-5-nitro-benzaldehyde

- SY004427

- NSC881

- MFCD00007337

- N0255

- CS-M1907

- ZJ6GGT3K66

- BBL000323

- AKOS000108208

- AH-034/32841024

- PS-6254

- AC-3345

- EN300-18390

- DB-004004

- DTXSID6059154

- SCHEMBL79298

- F11283

- CHEMBL3660344

- US8614253, .3-39

- 2-Hydroxy-5-nitrobenzaldehyde, 98%

- NSC-881

- EINECS 202-587-0

- NS00040518

- GEO-01539

- F2191-0160

- NSC-97387

- BDBM111008

- Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)

- Z57160172

- STK346021

- Oprea1_813586

- DTXCID0049024

- PD129677

- Q-200288

- 97-51-8

- AI3-52608

- 5-nitro-2-hydroxy-benzaldehyde

- 5-nitro salicylaldehyde

-

- MDL: MFCD00007337

- Inchi: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H

- InChI-Schlüssel: IHFRMUGEILMHNU-UHFFFAOYSA-N

- Lächelt: O=CC1C(O)=CC=C([N+](=O)[O-])C=1

- BRN: 512565

Berechnete Eigenschaften

- Genaue Masse: 167.021858g/mol

- Oberflächenladung: 0

- XLogP3: 2

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Anzahl drehbarer Bindungen: 1

- Monoisotopenmasse: 167.021858g/mol

- Monoisotopenmasse: 167.021858g/mol

- Topologische Polaroberfläche: 83.1Ų

- Schwere Atomanzahl: 12

- Komplexität: 188

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Tautomerzahl: 4

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Nicht verfügbar

- Dichte: 1.5216 (rough estimate)

- Schmelzpunkt: 125-128 °C (lit.)

- Siedepunkt: 295.67°C (rough estimate)

- Flammpunkt: 137.3°C

- Brechungsindex: 1.6280 (estimate)

- Wasserteilungskoeffizient: Soluble in water (partly).

- PSA: 83.12000

- LogP: 1.63610

- Sensibilität: Air & Light Sensitive

- Löslichkeit: Nicht verfügbar

5-Nitrosalicylaldehyde Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302,H315,H319

- Warnhinweis: P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/38

- Sicherheitshinweise: S26-S36-S37/39

- RTECS:CU6675000

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C

- Risikophrasen:R22; R36/37/38

- TSCA:Yes

5-Nitrosalicylaldehyde Zolldaten

- HS-CODE:2913000090

- Zolldaten:

China Zollkodex:

2913000090Übersicht:

29130000090 Item2912Andere Derivate der aufgeführten Produkte [siehe Halogenierung, Sulfonierung, Nitrosative oder nitrosative Derivate]. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

HS: 29130000090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate der Erzeugnisse der Position 2912 Bildungstarif:17.0% Steuerermäßigung:9.0%Regulierungsbedingungen:none Most favored nation tariff:5.5% General tariff:30.0%

5-Nitrosalicylaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N145A-100g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 100g |

¥465.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-100g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 100g |

¥193.00 | 2024-04-23 | |

| TRC | N520950-5g |

5-Nitrosalicylaldehyde |

97-51-8 | 5g |

$ 127.00 | 2023-09-06 | ||

| Enamine | EN300-18390-10.0g |

2-hydroxy-5-nitrobenzaldehyde |

97-51-8 | 95% | 10g |

$32.0 | 2023-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N109087-10g |

5-Nitrosalicylaldehyde |

97-51-8 | 97% | 10g |

¥49.90 | 2023-09-01 | |

| Ambeed | A151323-100g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 100g |

$52.0 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-25g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 25g |

¥46.00 | 2024-04-23 | |

| Oakwood | 013603-10g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 10g |

$17.00 | 2024-07-19 | |

| Oakwood | 013603-100g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 100g |

$82.00 | 2024-07-19 | |

| Alichem | A014000394-250mg |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 97% | 250mg |

$480.00 | 2023-08-31 |

5-Nitrosalicylaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid ; 15 h, 85 °C; 85 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt

Referenz

Herstellungsverfahren 2

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform

Referenz

- Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane, International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ; 8 min, rt

Referenz

- Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditions, Russian Journal of Organic Chemistry, 2006, 42(6), 844-848

Herstellungsverfahren 5

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Methanesulfonic acid , Alumina , Magnesium nitrate hexahydrate ; > 1 min

1.2 40 min, rt

1.2 40 min, rt

Referenz

- Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrate, Journal of Chemical Research, 2008, (12), 722-724

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Silica , Water , Silicon tetrachloride Solvents: Hexane ; 0.5 h, reflux

Referenz

- Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones, Synthetic Communications, 2003, 33(11), 1839-1844

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Zinc nitrate Solvents: Water , Polyethylene glycol ; 3 - 4 min

Referenz

- Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions, Green Chemistry Letters and Reviews, 2015, 8(3-4), 50-55

Herstellungsverfahren 9

Herstellungsverfahren 10

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ; 30 min, rt → 80 °C; 4 h, rt

Referenz

- Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) , Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) , Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ; 42 min, 1 atm, rt

Referenz

- Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen, Journal of the Iranian Chemical Society, 2017, 14(9), 1917-1933

Herstellungsverfahren 13

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ; 40 min, rt

Referenz

- Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst, Green Chemistry, 2020, 22(19), 6600-6613

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol

Referenz

- Method for preparation of hydroxy compounds and catalyst for its preparation, Japan, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ; rt → 78 °C; 2 h, 78 °C

Referenz

- Method for synthesizing mesalazine, China, , ,

Herstellungsverfahren 17

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ; 1.5 h, reflux

Referenz

- Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions, Indian Journal of Chemistry, 2005, (2005), 577-580

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ; 5 s, reflux

Referenz

- Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditions, Journal of the Iranian Chemical Society, 2008, ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ; 8 min, rt

Referenz

- Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate, Bulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240

5-Nitrosalicylaldehyde Raw materials

- 2-(Hydroxymethyl)-4-nitrobenzenol

- Hydrazinecarboxamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-

- 2-Chlorobenzaldehyde

- 2-Hydroxybenzaldehyde

- 1',3',3'-Trimethyl-6-nitrospirochromene-2,2'-indoline

- Benzaldehyde, 2-(acetyloxy)-5-nitro-

- Benzaldehyde,2-hydroxy-5-nitro-, oxime

- 2-Methoxy-5-nitrobenzaldehyde

5-Nitrosalicylaldehyde Preparation Products

5-Nitrosalicylaldehyde Verwandte Literatur

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

4. Book reviews

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

Related Articles

-

Boc-L-Alaninol-basierte Synthesen in der chemischen Biopharmazie: Schlüsselbausteine für Wirkstoffen……Jun 17, 2025

-

Biosynthese von 1-Bromo-4-Iodoanilin aus 1-Bromo-4-iodobenzol: Ein biomedizinischer Baustein Die gez……Jun 17, 2025

-

Strontium Ranelat - Wirkmechanismus und Anwendung in der Behandlung von Osteoporose Osteoporose stel……Jun 17, 2025

-

(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid: Neue Perspektiven in der chemischen Biopharmazie Die ……Jun 17, 2025

-

Sulfamonomethoxin: Eine neue Strategie in der chemischen Biopharmazie? Die chemische Biopharmazie st……Jun 17, 2025

97-51-8 (5-Nitrosalicylaldehyde) Verwandte Produkte

- 65-49-6(4-Aminosalicylic acid)

- 81-55-0(1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione)

- 5274-70-4(2-hydroxy-3-nitro-benzaldehyde)

- 85-38-1(2-hydroxy-3-nitro-benzoic acid)

- 25016-02-8(2-Methoxy-5-nitrobenzaldehyde)

- 52924-54-6(2,3-Dihydroxy-5-nitrobenzaldehyde)

- 1172526-30-5(N-3-(2-methyl-1,3-thiazol-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide)

- 679392-20-2(tert-Butyl 6-Chloro-3-methylpyridin-2-ylcarbamate)

- 1246817-83-3((S)-Carisbamate-13C,15N,d2)

- 2228803-71-0(5-bromo-2-chloropyridine-4-sulfonamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97-51-8)5-Nitrosalicylaldehyde

Reinheit:99%

Menge:1kg

Preis ($):296.0